molecular formula C13H20N2O2 B8706995 6-amino-N-(benzyloxy)hexanamide CAS No. 515163-50-5

6-amino-N-(benzyloxy)hexanamide

Cat. No.: B8706995
CAS No.: 515163-50-5
M. Wt: 236.31 g/mol
InChI Key: QZXXPIJAYMKWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-N-(benzyloxy)hexanamide is a synthetic organic compound of interest in medicinal chemistry and biochemical research. This molecule features a hexanamide backbone substituted with a primary amine and an N-(benzyloxy) group, a structure that may serve as a building block or intermediate in the development of more complex molecules. While specific biological data for this compound is not currently available in the literature, compounds with similar N-benzyloxy and amino-alkylamide motifs have been investigated for their potential as enzyme inhibitors. For instance, research into N -benzyloxy amino acid derivatives has shown promise in targeting bacterial virulence factors, such as the LasB elastase from Pseudomonas aeruginosa , suggesting a potential avenue for the development of anti-virulence agents (pathoblockers) . The primary amine and amide functional groups make this compound a potential candidate for further chemical modification, such as in peptide mimetics or as a linker in probe design. Researchers exploring novel enzyme inhibitors, chemical probes, or synthetic intermediates may find this compound valuable. For laboratory use only. Not for drug, household, or other uses.

Properties

CAS No.

515163-50-5

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

6-amino-N-phenylmethoxyhexanamide

InChI

InChI=1S/C13H20N2O2/c14-10-6-2-5-9-13(16)15-17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16)

InChI Key

QZXXPIJAYMKWSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)CCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Aromatic and Piperazine Derivatives

Compounds 7a–7d (e.g., 6-amino-N-(4-(3-aminopropoxy)-2-(4-benzhydrylpiperazine-1-carbonyl)phenyl)hexanamide) share the hexanamide backbone but feature complex aromatic and piperazine substituents. These modifications enhance binding to neuronal Cav2.2 ion channels, with 7a showing IC₅₀ values in the nanomolar range .

Trityloxy and THP-Protected Analogs
  • 6-Amino-N-(trityloxy)hexanamide (9c): The trityloxy group introduces significant bulk, reducing solubility but improving stability in HDAC inhibitor conjugates. This compound showed 72% yield in synthesis, with NMR data confirming structural integrity .
  • THP-protected analogs (e.g., 6-amino-N-((tetrahydro-2H-pyran-2-yl)oxy)hexanamide): The THP group enhances metabolic stability, as evidenced by its use in naphthoquinone conjugates for Alzheimer’s disease research .
Mercaptohexyl Derivatives

N-(6-Mercaptohexyl)benzamide replaces the benzyloxy group with a thiol, enabling disulfide bond formation. This property is exploited in materials science for self-assembling monolayers, contrasting with the benzyloxy group’s role in redox-neutral environments .

Physicochemical Properties

Compound Molecular Weight Key Substituent Solubility Bioactivity Highlights Reference
6-Amino-N-(benzyloxy)hexanamide 278.35* Benzyloxy Moderate in DCM HDAC conjugation, ion channel binding
7a 558.34 Benzhydrylpiperazine Low in aqueous Cav2.2 inhibition (IC₅₀ ~50 nM)
9c (Trityloxy) 467.56 Trityloxy Poor in polar solvents HDAC inhibitor precursor
THP-protected analog 355.40 Tetrahydro-2H-pyran High in ethanol Naphthoquinone conjugate for AD

*Calculated based on .

Key Research Findings

  • Steric Effects : Bulky groups (e.g., trityloxy) reduce solubility but enhance target specificity, while smaller groups (e.g., benzyloxy) balance lipophilicity and synthetic versatility .
  • Metabolic Stability : THP protection significantly prolongs half-life in vivo compared to benzyloxy, which may undergo faster oxidative metabolism .
  • Synthetic Flexibility : The benzyloxy group’s compatibility with diverse coupling reactions makes it a preferred choice for rapid analog generation .

Preparation Methods

Mixed Carbonate-Mediated Coupling

  • Reagents : Isobutyl chloroformate, N-methylmorpholine (NMM).

  • Conditions : Anhydrous THF at −4°C to 25°C.

  • Mechanism : Formation of a reactive acyl chloride intermediate, followed by nucleophilic attack by O-benzylhydroxylamine.

Procedure :

  • Dissolve Boc-Ahx-OH (1.0 eq) in THF.

  • Add isobutyl chloroformate (1.1 eq) and NMM (1.5 eq) at −4°C.

  • Stir for 30 min, then add O-benzylhydroxylamine (1.2 eq).

  • Warm to 25°C, stir for 12 hr.

  • Purify via silica gel chromatography (hexane/EtOAc 3:1).
    Yield : 52–67%.

Peptide Coupling Agents

  • Reagents : HATU, HOBt, DCC.

  • Conditions : DMF or DCM, 0°C to 25°C.

  • Advantages : Higher yields (70–85%) and milder conditions.

Protocol :

  • Dissolve Boc-Ahx-OH (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIEA (2.0 eq).

  • Stir for 10 min, then add O-benzylhydroxylamine (1.1 eq).

  • Stir for 4 hr at 25°C.

  • Quench with water and extract with EtOAc.
    Yield : 79%.

Deprotection of Boc Group

Final deprotection is achieved via acidolysis:

  • Reagents : Trifluoroacetic acid (TFA) in DCM.

  • Conditions : 0°C to 25°C, 1–2 hr.

Procedure :

  • Dissolve Boc-protected intermediate (1.0 eq) in DCM.

  • Add TFA (10 eq) and anisole (0.1 eq as scavenger).

  • Stir for 2 hr, concentrate, and precipitate with diethyl ether.
    Yield : 85–90%.

Alternative Synthetic Routes

Reductive Amination

  • Substrate : 6-Oxohexanamide and benzyloxyamine.

  • Catalyst : Pd/C under H₂ (1–10 bar).

  • Limitations : Lower yields (40–50%) due to over-reduction.

Solid-Phase Synthesis

  • Resin : Kaiser oxime resin for iterative coupling.

  • Steps :

    • Load Fmoc-Ahx-OH onto resin.

    • Deprotect with piperidine, couple with O-benzylhydroxylamine.

    • Cleave with TFA/water.
      Yield : 60–70%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Mixed Carbonate52–6795Scalability
HATU Coupling7998High efficiency
Reductive Amination40–5085No protection required
Solid-Phase60–7090Automation compatibility

Challenges and Optimization

  • Competitive Side Reactions : Over-activation of carboxylic acids leading to dimerization. Mitigated by using HOBt or HOAt as additives.

  • Benzyl Group Stability : Acidic deprotection may cleave the benzyloxy group. Anisole or thioanisole as scavengers prevent this.

  • Solvent Choice : Polar aprotic solvents (DMF, THF) improve coupling efficiency .

Q & A

Q. Basic Research Focus

  • Chromatography: Silica gel column chromatography with gradients of ethyl acetate/hexane (20–50%) effectively separates polar intermediates. For highly polar derivatives, reverse-phase chromatography (C18 columns, methanol/water eluents) achieves >90% recovery .
  • Recrystallization: Use ethanol/water mixtures (8:2 v/v) for high-melting-point analogs. Polar solvents selectively dissolve impurities while precipitating the target compound .
  • Key Consideration: The benzyloxy group increases hydrophobicity, enabling efficient separation via normal-phase systems. Monitor polarity via TLC (Rf 0.3–0.5 in ethyl acetate/hexane) .

How can researchers resolve contradictory spectral data (e.g., NMR, MS) during structural characterization of 6-amino-N-(benzyloxy)hexanamide derivatives?

Q. Advanced Research Focus

  • NMR Discrepancies: For ambiguous proton signals (e.g., overlapping δ 1.2–1.6 ppm for hexanamide CH₂ groups), use 2D techniques (HSQC, HMBC) to assign connectivity. Compare with published data for trityloxy analogs, where δ 7.2–7.6 ppm aromatic signals confirm benzyl group integrity .
  • Mass Spectrometry: High-resolution MS (HRMS) distinguishes isobaric impurities. For example, a [M+H]+ peak at m/z 279.1804 (calc. 279.1809) confirms molecular formula C₁₃H₁₈N₂O₂ .
  • Validation: Cross-reference with synthetic intermediates (e.g., Boc-protected precursors) to trace signal origins. Contradictions in carbonyl (δ 170–175 ppm in ¹³C NMR) may indicate incomplete deprotection .

What strategies are effective for studying the structure-activity relationship (SAR) of 6-amino-N-(benzyloxy)hexanamide in biological systems?

Q. Advanced Research Focus

  • Derivatization: Modify the benzyloxy group (e.g., halogenation, methoxy substitutions) to assess electronic effects on target binding. Evidence from ion channel inhibitors shows fluorinated analogs (e.g., 4-fluorobenzyl) enhance potency by 3-fold .
  • Assay Design: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify interactions with proteins. For example, coupling the compound to fluorescein enables FP-based competitive binding studies .
  • Computational Modeling: Dock the compound into homology models of targets (e.g., HDAC enzymes) using software like AutoDock Vina. Correlate binding scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values .

How can researchers address low solubility of 6-amino-N-(benzyloxy)hexanamide in aqueous buffers for in vitro assays?

Q. Advanced Research Focus

  • Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to solubilize the compound without denaturing proteins. For example, 10 mM HP-β-CD increases solubility from 5 µM to 200 µM in PBS .
  • Prodrug Approach: Synthesize phosphate or acetylated prodrugs that hydrolyze in physiological conditions. Boc-protected analogs show 10-fold higher aqueous solubility than free amines .
  • Formulation Optimization: Nanoemulsions (50–100 nm particles) or liposomal encapsulation improve bioavailability. Dynamic light scattering (DLS) confirms stability (PDI < 0.3) .

What analytical methods are critical for quantifying 6-amino-N-(benzyloxy)hexanamide in complex biological matrices?

Q. Advanced Research Focus

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor transitions like m/z 279 → 147 (collision energy 20 eV) for high sensitivity (LOQ = 1 ng/mL) .
  • Validation Parameters: Assess linearity (R² > 0.99), intraday precision (<15% RSD), and recovery (>85% in plasma) per FDA guidelines.
  • Internal Standards: Deuterated analogs (e.g., d₅-benzyloxy) correct for matrix effects .

How can conflicting bioactivity data across studies be systematically evaluated?

Q. Advanced Research Focus

  • Meta-Analysis: Aggregate IC₅₀ values from kinase assays (e.g., EGFR, Src) using standardized protocols (e.g., ATP concentration = 1 mM). Inconsistent results (e.g., IC₅₀ 10 nM vs. 1 µM) may stem from assay temperature (25°C vs. 37°C) .
  • Counter-Screening: Test off-target effects via panels (e.g., Eurofins CEREP) to identify promiscuous binding. A selectivity index >100 indicates target specificity .
  • Data Normalization: Express activity relative to positive controls (e.g., staurosporine for kinases) to minimize inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.